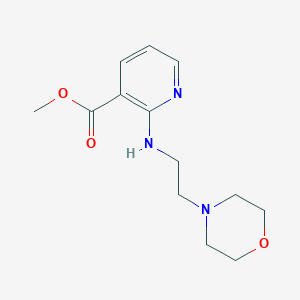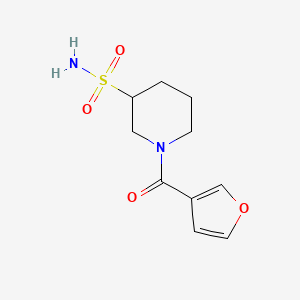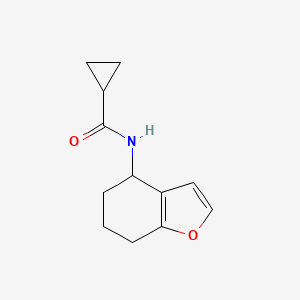![molecular formula C12H13F2NO B7574693 N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide, also known as DAA-1106, is a chemical compound that has been extensively studied in the field of neuroscience. This compound belongs to the class of cyclopropyl amides and has been found to have potential applications in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is not fully understood. However, it is known to bind to the PBR, which is involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and inflammation. N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have neuroprotective effects and can reduce neuroinflammation in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells. It can also reduce the activation of astrocytes, which are involved in the regulation of neuronal activity. N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been found to have a positive effect on cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide in lab experiments is its high affinity and selectivity for the PBR. This allows for specific targeting of glial cells in the brain, which are involved in various neurological disorders. However, one of the limitations of using N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions related to N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide. One area of research is the development of more potent and selective compounds that target the PBR. Another area of research is the investigation of the role of the PBR in various neurological disorders and the potential therapeutic applications of PBR ligands. Additionally, there is a need for further studies to determine the optimal dosing and administration of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide in animal models and humans.
In conclusion, N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide is a promising compound that has potential applications in the treatment of various neurological disorders. Its high affinity and selectivity for the PBR make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosing and administration in animal models and humans.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide involves the reaction of N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]amine with acetic anhydride in the presence of a catalyst. This reaction yields N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide as a white solid with a melting point of 109-111°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. It has been found to have high affinity and selectivity for the peripheral benzodiazepine receptor (PBR), which is highly expressed in glial cells in the brain. The PBR has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-8(16)15(11-4-5-11)7-9-2-3-10(13)6-12(9)14/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZLYSYBAKRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C=C(C=C1)F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)

![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)




![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)